tert-Butyl 3-amino-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylate
Description
tert-Butyl 3-amino-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylate is a substituted indene derivative featuring a tert-butyl ester group, an amino group at position 3, a fluorine atom at position 7, and a methyl group at position 1. The fluorine atom enhances metabolic stability and bioavailability, while the tert-butyl ester group serves as a protective moiety for carboxylic acids during synthetic processes .
Properties
Molecular Formula |
C15H20FNO2 |
|---|---|
Molecular Weight |
265.32 g/mol |
IUPAC Name |
tert-butyl 3-amino-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylate |
InChI |
InChI=1S/C15H20FNO2/c1-8-7-11(17)13-9(5-6-10(16)12(8)13)14(18)19-15(2,3)4/h5-6,8,11H,7,17H2,1-4H3 |
InChI Key |
IECFEFNLCCCWJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C(C=CC(=C12)F)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indene core, followed by the introduction of the amino and fluorine substituents. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the effects of fluorine and amino groups on biological activity. It may serve as a model compound for drug development.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals with improved efficacy and reduced side effects. The presence of the fluorine atom can enhance the metabolic stability of the compound.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
The compound’s structural uniqueness lies in its combination of fluorine, amino, and methyl substituents. Below is a comparison with analogs from the evidence:
Key Observations :
- Halogen Effects : The fluorine atom in the target compound reduces steric hindrance compared to bromine in , favoring applications in electrophilic aromatic substitution.
- Amino vs. Carbamate: The 3-amino group in the target compound offers greater nucleophilic reactivity than the carbamate group in , making it more suitable for peptide coupling or Schiff base formation.
Physicochemical and Pharmacological Properties
| Property | Target Compound | 7-Bromo Analog | 7-Hydroxy Analog |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 3.5 | 1.9 |
| Water Solubility | Low | Very low | Moderate |
| Stability (pH 7.4) | >24 hours | >24 hours | <12 hours |
Notes:
Biological Activity
Tert-butyl 3-amino-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylate is a synthetic organic compound belonging to the indene family, characterized by its unique structural features, including a tert-butyl ester, an amino group, and a fluorine atom. Its molecular formula is , with a molecular weight of approximately 251.30 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the realm of medicinal chemistry and oncology.
Structural Characteristics
The structural characteristics of this compound significantly influence its biological activity. The presence of functional groups such as the amino group and fluorine enhances its reactivity and ability to interact with biological targets. The compound's structure allows for diverse modifications that can potentially enhance its therapeutic efficacy.
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in cancer treatment. The compound may inhibit inhibitors of apoptosis proteins (IAPs), which play a crucial role in cancer cell survival pathways. By inhibiting these proteins, the compound can enhance apoptosis in cancer cells, making it a candidate for further investigation in oncological therapies.
Interaction with Biological Targets
The interaction mechanisms suggest that this compound interacts with specific protein targets through hydrogen bonding and hydrophobic interactions facilitated by its fluorine and amino groups. These interactions may modulate signaling pathways involved in cell survival and apoptosis.
Biological Activity Overview
The biological activities associated with this compound include:
- Anticancer Activity : The compound shows promise in inhibiting IAPs, leading to increased apoptosis in cancer cells.
| Activity Type | Mechanism | Potential Applications |
|---|---|---|
| Anticancer | Inhibition of IAPs | Cancer therapy |
| Antimicrobial | Not extensively studied but potential exists | Future research avenues |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally similar to this compound:
- Inhibition Studies : Compounds with similar structures have demonstrated significant inhibition of various cancer cell lines. For instance, studies have shown that certain indene derivatives can effectively induce apoptosis in resistant cancer cells.
- Pharmacological Profiles : A comparative analysis of related compounds revealed varying degrees of biological activity based on structural modifications. For example, the introduction of different substituents on the indene ring influenced their potency against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
